molecular formula C18H21NO5 B4015838 4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione

4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione

Cat. No.: B4015838
M. Wt: 331.4 g/mol
InChI Key: IFLNELYLLBRQLV-UHFFFAOYSA-N
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Description

4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione is a spirocyclic compound characterized by its unique structural framework. Spiro compounds are known for their intriguing conformational and configurational properties, making them valuable in various fields of research and application .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5One common method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the spirocyclic structure . The reaction conditions often include the use of catalysts such as l-proline to enhance regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted spirocyclic compounds .

Scientific Research Applications

4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer processes, while the spirocyclic core provides structural stability and rigidity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-17(2)15(20)18(9-4-3-5-10-18)14(24-16(17)21)12-7-6-8-13(11-12)19(22)23/h6-8,11,14H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLNELYLLBRQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione
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4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione
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4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione
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4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione
Reactant of Route 5
4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione
Reactant of Route 6
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